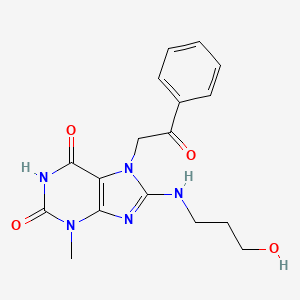

8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring a 3-hydroxypropylamino group at position 8 and a 2-oxo-2-phenylethyl substituent at position 7. The purine-dione core is a well-studied scaffold in medicinal chemistry due to its structural similarity to xanthine derivatives, which exhibit diverse biological activities, including kinase inhibition and adenosine receptor modulation . The 3-hydroxypropylamino moiety enhances solubility, while the 2-oxo-2-phenylethyl group may contribute to hydrophobic interactions in target binding.

Properties

IUPAC Name |

8-(3-hydroxypropylamino)-3-methyl-7-phenacylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-21-14-13(15(25)20-17(21)26)22(16(19-14)18-8-5-9-23)10-12(24)11-6-3-2-4-7-11/h2-4,6-7,23H,5,8-10H2,1H3,(H,18,19)(H,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPKHAZKEZMOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxypropylamino and phenylethyl groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields ketones or aldehydes, while reduction of the oxo group results in hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that purine derivatives can exhibit anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, it has been shown to affect the proliferation of leukemia cells through apoptosis induction mechanisms, making it a candidate for further development in cancer therapy .

Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in nucleotide metabolism. This inhibition can be leveraged to design drugs that target diseases characterized by abnormal nucleotide synthesis, such as certain cancers and autoimmune disorders .

Biochemical Applications

Targeting Protein Interactions : The compound has been investigated for its ability to modulate protein-protein interactions. For example, it has shown promise in disrupting the interaction between B-cell lymphoma 6 protein and its partners, which is crucial in the context of lymphomas . This application highlights its potential as a therapeutic agent in hematological malignancies.

Molecular Docking Studies : Computational studies have demonstrated that this compound can bind effectively to specific molecular targets due to its structural features. Molecular docking simulations suggest that it can fit well into the active sites of enzymes involved in metabolic pathways, potentially leading to the development of novel inhibitors .

Pharmacological Applications

Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in conditions like Alzheimer’s disease .

Anti-inflammatory Properties : In vitro studies have indicated that this purine derivative possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects | The compound induced apoptosis in leukemia cells with an IC50 value of 15 µM. |

| Study 2 | Investigate enzyme inhibition | Demonstrated significant inhibition of adenosine deaminase activity, suggesting potential for treating related disorders. |

| Study 3 | Assess neuroprotective effects | Showed reduced neuronal death in models of oxidative stress at concentrations of 10 µM. |

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its action may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares its purine-2,6-dione core with several analogs, differing primarily in substituents at positions 7 and 8. Key structural variations and their implications are summarized below:

Position 8 Substitutions

- 8-((2-Hydroxyethyl)amino) analogs (e.g., ): Replacing the 3-hydroxypropyl group with a shorter 2-hydroxyethyl chain reduces steric bulk but may compromise binding affinity due to weaker hydrophobic interactions .

- 8-(Trifluoropropyl) analogs (e.g., ): Fluorinated groups increase metabolic stability and electron-withdrawing effects, altering electronic properties of the purine core .

Position 7 Substitutions

- 7-(3-Phenylpropyl) vs. 7-(2-Oxo-2-phenylethyl) (e.g., vs.

- 7-(Naphthalenylmethyl) analogs (e.g., ): Bulky aromatic groups enhance π-π stacking but may reduce solubility .

Physicochemical Properties

*3-HPA: 3-hydroxypropylamino; †Predicted using ChemAxon.

Biological Activity

The compound 8-((3-hydroxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and existing research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a purine base modified with an amino group and a phenylpropyl moiety, which are crucial for its biological interactions.

Research indicates that the compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with kinases or phosphatases that are critical in cancer cell proliferation.

- Receptor Modulation : The compound may act as a modulator of various receptors, including adenosine receptors, which play significant roles in immune response and inflammation.

- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study assessing its anticancer potential, This compound was tested against various cancer cell lines. Results showed that the compound induced apoptosis in breast cancer cells with an IC50 value of approximately 20 µM. The study highlighted the compound's ability to disrupt cell cycle progression and activate apoptotic pathways.

Case Study 2: Neuroprotective Effects

Another significant research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce neuronal cell death induced by oxidative stress and inflammation. The mechanism was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.